

"2-(3-Bromoquinolin-6-yl)acetic acid" solubility issues in buffers

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Compound of Interest

Compound Name: 2-(3-Bromoquinolin-6-yl)acetic acid

Cat. No.: B1526702

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Technical Support Center: 2-(3-Bromoquinolin-6-yl)acetic acid

Welcome to the technical support guide for **2-(3-Bromoquinolin-6-yl)acetic acid**. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in buffered aqueous solutions.

Compound Overview and Physicochemical Properties

2-(3-Bromoquinolin-6-yl)acetic acid is a quinoline derivative characterized by a carboxylic acid moiety and a bromine substituent.^{[1][2]} These structural features are key to understanding its behavior in solution. The primary challenge in handling this compound is its inherently low aqueous solubility, which is highly dependent on pH.

The molecule possesses both an acidic functional group (the carboxylic acid) and a weakly basic nitrogen atom within the quinoline ring. However, the carboxylic acid is the dominant player in determining solubility in the physiological pH range.

Property	Value (Estimated/Calculated)	Source
Molecular Formula	C ₁₁ H ₈ BrNO ₂	[1]
Molecular Weight	266.09 g/mol	[3]
CAS Number	1022091-93-5	[1]
Predicted pKa (acidic)	~4.0 - 5.0	Inferred from carboxylic acid functionality
Predicted XLogP3	~2.6 - 2.9	[4] [5]

Note: The pKa is an estimation based on the typical range for aryl-substituted acetic acids. The actual pKa should be determined experimentally for precise calculations but this range provides a strong basis for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my standard phosphate-buffered saline (PBS) at pH 7.4?

A1: Precipitation in neutral buffers like PBS is the most common issue with this compound. The root cause is the pH of the solution relative to the pKa of the carboxylic acid group.

- **Mechanism:** Carboxylic acids are significantly more soluble in their deprotonated (ionized) state than in their protonated (neutral) state.[\[6\]](#)[\[7\]](#) According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound is 50% ionized.[\[8\]](#)[\[9\]](#)[\[10\]](#) At pH 7.4, while you are above the estimated pKa of ~4-5, the equilibrium may not be shifted far enough to achieve the desired concentration, especially if the intrinsic solubility of the ionized form is not sufficiently high to begin with. The bulky, lipophilic bromoquinoline core contributes to low aqueous solubility even for the ionized form.

Q2: I dissolved the compound in DMSO to make a stock solution, but it crashed out immediately when I diluted it into my aqueous assay buffer. What happened?

A2: This is a classic problem of solvent shifting. While **2-(3-Bromoquinolin-6-yl)acetic acid** is likely soluble in 100% DMSO, you have created a supersaturated solution. When this stock is diluted into an aqueous buffer where the compound is poorly soluble, the DMSO concentration drops dramatically, and the buffer can no longer sustain the compound in solution, causing it to precipitate.[\[11\]](#) The final concentration of the organic co-solvent must be sufficient to aid in solubilization.

Q3: Can I just heat the buffer to get the compound into solution?

A3: While increasing the temperature can increase the solubility of many compounds, it is often not a robust or recommended primary strategy.[\[12\]](#) The compound may precipitate out again as the solution cools to the experimental temperature (e.g., 25°C or 37°C). Furthermore, prolonged heating can lead to the degradation of the compound or other components in your assay. It is a temporary fix that does not address the underlying physicochemical problem.

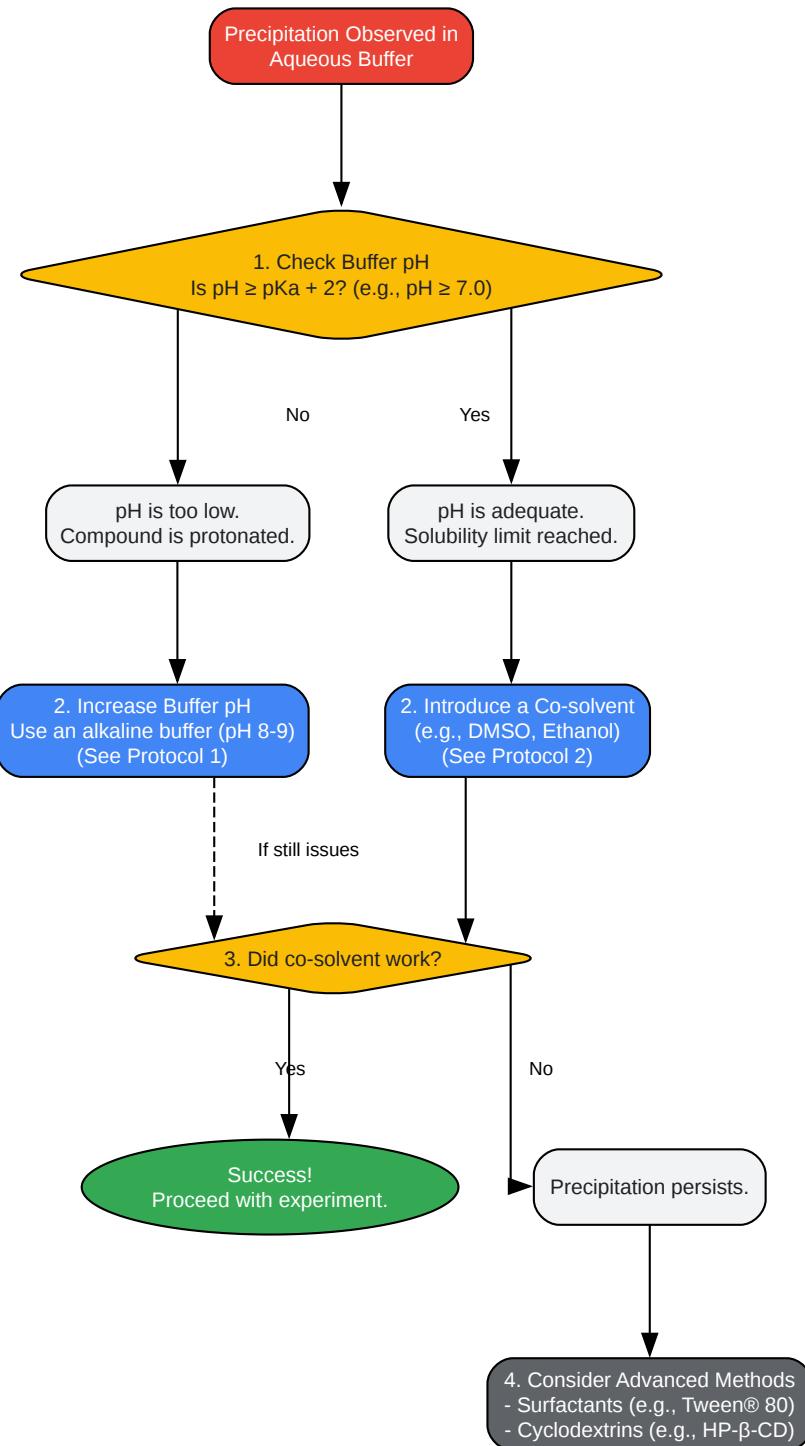
Q4: What is the single most important factor for solubilizing this compound in an aqueous buffer?

A4:pH adjustment. Ensuring the pH of the final solution is sufficiently high is the most critical and effective strategy. A good rule of thumb is to maintain the pH at least 1.5 to 2 units above the compound's pKa to ensure >99% ionization. For this compound, a target pH of ≥ 7.5 is a good starting point, with higher pH levels (8.0-9.0) likely providing better results, assuming the compound is stable at that pH.

In-Depth Troubleshooting and Experimental Protocols

Issue 1: Persistent Precipitation in Neutral Buffers

If you are observing precipitation even after initial attempts to dissolve the compound, a systematic approach is required. This workflow helps diagnose the issue and select the appropriate solubilization strategy.



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